molecular formula C9H14ClNO2 B2591151 D-Tyrosinol hydrochloride CAS No. 40829-04-7

D-Tyrosinol hydrochloride

Cat. No.: B2591151
CAS No.: 40829-04-7
M. Wt: 203.67
InChI Key: PNGCRFWYSRUQTB-DDWIOCJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tyrosinol hydrochloride can be synthesized through the reduction of D-tyrosine using a suitable reducing agent. One common method involves the use of sodium borohydride (NaBH4) in methanol as the reducing agent. The reaction is typically carried out at room temperature, and the product is purified through crystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to reduce D-tyrosine to D-Tyrosinol. The hydrochloride salt is then formed by reacting the product with hydrochloric acid (HCl) .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

D-Tyrosinol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

D-Tyrosinol hydrochloride exerts its effects primarily through its interaction with enzymes involved in amino acid metabolism. It acts as a substrate for tyrosine hydroxylase, leading to the production of catecholamines such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in the central nervous system, influencing mood, cognition, and motor functions .

Comparison with Similar Compounds

Uniqueness: D-Tyrosinol hydrochloride is unique due to its specific optical activity and its role as an intermediate in the synthesis of various biochemical compounds. Its ability to act as a substrate for tyrosine hydroxylase and its applications in peptide synthesis further distinguish it from other similar compounds .

Properties

IUPAC Name

4-[(2R)-2-amino-3-hydroxypropyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGCRFWYSRUQTB-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CO)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40829-04-7
Record name D-Tyrosinol hydrochloride
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